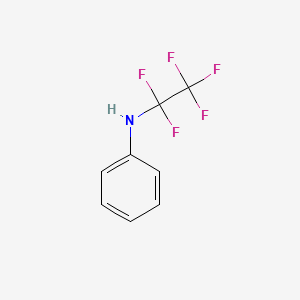

N-(Pentafluoroethyl)aniline

Description

N-(Pentafluoroethyl)aniline is a fluorinated aniline derivative where a pentafluoroethyl (-CF₂CF₃) group is attached to the nitrogen atom of the aniline moiety. This compound belongs to the broader class of perfluoroalkylated anilines, which are characterized by their strong electron-withdrawing substituents and exceptional chemical stability due to the robustness of C-F bonds.

Properties

CAS No. |

61881-21-8 |

|---|---|

Molecular Formula |

C8H6F5N |

Molecular Weight |

211.13 g/mol |

IUPAC Name |

N-(1,1,2,2,2-pentafluoroethyl)aniline |

InChI |

InChI=1S/C8H6F5N/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5,14H |

InChI Key |

MFUYKWVWCZSYDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentafluoroethyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reaction of pentafluoroethyl iodide with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: N-(Pentafluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon or Raney nickel in the presence of hydrogen gas are typical.

Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(Pentafluoroethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique electronic properties

Mechanism of Action

The mechanism of action of N-(Pentafluoroethyl)aniline involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions. The fluorine atoms increase the electron-withdrawing capacity, making the compound more reactive towards electrophiles. This property is particularly useful in designing molecules for specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

N-(Trifluoromethyl)aniline Derivatives

- Example : N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline () and N-(Pyrimidin-2-yl)aniline ().

- Comparison :

- Substituent Position : Unlike N-(Pentafluoroethyl)aniline, these compounds feature trifluoromethyl (-CF₃) groups either on the aromatic ring or attached to heterocyclic moieties. The pentafluoroethyl group in this compound provides stronger electron-withdrawing effects due to the additional fluorine atoms.

- Crystallinity : N-(Pyrimidin-2-yl)aniline forms dimers via N–H⋯N hydrogen bonds, whereas perfluoroalkylated anilines like this compound likely exhibit reduced hydrogen-bonding capacity, leading to lower melting points .

Fluorinated Propyl Anilines

- Example: N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline ().

- Comparison :

- Synthesis : Prepared via iodonium salt-mediated reactions in acetonitrile (59% yield) , contrasting with the nucleophilic substitution methods used for perfluoroalkylated anilines .

- Electronic Effects : The tetrafluoropropyl group introduces steric hindrance and moderate electron withdrawal, whereas the pentafluoroethyl group offers greater inductive effects, significantly reducing the basicity of the aniline nitrogen.

Electronic Properties

- Donor-Acceptor Effects: In N-(2-phenoxyethyl)aniline derivatives (), methoxy or nitro groups on the aromatic ring modulate electron density. In contrast, the pentafluoroethyl group in this compound withdraws electrons uniformly, stabilizing the molecule and making it less reactive toward electrophilic substitution . Computational studies () show that electron-withdrawing substituents lower the energy barrier in catalytic reactions. For example, the pentafluoroethyl group would enhance the electrophilicity of adjacent reaction sites compared to non-fluorinated analogs.

Physical and Chemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.